6-phenoxy-7H-purine crystal structure and protein binding affinity
6-phenoxy-7H-purine crystal structure and protein binding affinity
An In-Depth Technical Guide to the Structural Elucidation and Biophysical Characterization of 6-phenoxy-7H-purine
Abstract
Substituted purines are a cornerstone of medicinal chemistry, acting as privileged scaffolds that target a wide array of proteins crucial to cellular processes.[1] The compound 6-phenoxy-7H-purine, a member of this versatile class, holds significant potential as a modulator of protein function, particularly within the domain of protein kinases where related analogs have shown marked activity.[2][3] A definitive understanding of its three-dimensional structure and its binding affinity for target proteins is paramount for any rational drug design campaign. The correct assignment of molecular structures is crucial, as the binding of a protein to different tautomeric forms can vary significantly, rendering a structure-based design effort meaningless if based on an incorrect assignment.[1][4]
This technical guide provides a comprehensive methodological framework for researchers in drug development. It outlines the necessary experimental protocols to determine the precise solid-state structure of 6-phenoxy-7H-purine via single-crystal X-ray diffraction (SCXRD) and to quantify its interaction with protein targets using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). By presenting not just the steps but the underlying scientific rationale, this document serves as a robust resource for elucidating the structure-activity relationships (SAR) that govern the therapeutic potential of novel purine derivatives.
Part 1: Elucidation of the Solid-State Structure
The foundation of structure-based drug design is the high-resolution crystal structure of the ligand. This atomic-level blueprint reveals the precise arrangement of atoms, bond angles, and the conformational preferences of the molecule. For purine derivatives, which can exist in different tautomeric forms, a crystal structure provides an unambiguous assignment, which is critical for accurate computational modeling and understanding protein-ligand interactions.[1][4]
Synthesis and Crystallization of 6-phenoxy-7H-purine
The initial and often most challenging step is the generation of high-quality single crystals suitable for diffraction experiments.[5] An ideal crystal should be a single, transparent entity, free of cracks or defects, typically with dimensions between 0.1–0.4 mm.[5]
Plausible Synthetic Route: A common method for synthesizing 6-alkoxy purines involves the nucleophilic aromatic substitution of a halogenated purine precursor.
-
Starting Material: 6-chloro-7H-purine.
-
Reagents: Phenol, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).
-
Reaction: The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride at the C6 position of the purine ring.
Experimental Protocol: Crystallization
The key to forming large, high-quality single crystals is to allow the processes of nucleation and growth to occur slowly from a supersaturated solution.[5] Several methods can be employed, and often, screening various solvent systems is necessary.
| Method | Description |
| Slow Evaporation | A solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) just below the saturation point. The vial is covered with a perforated seal (e.g., Parafilm with needle holes) to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.[5][6] |
| Vapor Diffusion (Solvent/Anti-solvent) | The compound is dissolved in a small amount of a "good" solvent. This vial is placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing slow precipitation of crystals.[5][7] |
| Solvent Layering | This method relies on the differing solubilities of the compound in two miscible solvents. A solution of the compound in a denser "good" solvent is carefully layered with a less dense "anti-solvent." Crystals form at the interface as the solvents slowly diffuse into one another.[7] This is often performed in a narrow vessel like an NMR tube. |
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline compound.[5] When X-rays pass through a well-ordered crystal, they are diffracted into a unique pattern of spots. The intensities of these diffracted spots contain the information required to reconstruct the electron density map of the molecule and, consequently, its atomic structure.[8]
Experimental Protocol: SCXRD Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of defects.[6] It is then mounted on a goniometer head, often coated in a cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[8] Following this, a full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on an area detector.
-
Data Reduction: The raw diffraction intensities are processed. This involves integrating the intensity of each reflection and applying corrections for factors like absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms and their thermal displacement parameters are then refined against the experimental data to achieve the best possible fit.[9]
-
Validation: The final structure is validated to ensure its chemical and crystallographic sensibility.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for determining the crystal structure of a small molecule.
Data Interpretation and Presentation
While a specific crystal structure for 6-phenoxy-7H-purine is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD)[10], the following table presents an exemplar set of crystallographic data based on a published structure of a related purine derivative.[9][11] This illustrates the parameters that would be reported upon successful structure determination.
Table 1: Exemplar Crystallographic Data for a Purine Derivative
| Parameter | Value |
| Chemical Formula | C₁₁H₉N₅O |
| Formula Weight | 227.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |
| α = 90°, β = 95.5°, γ = 90° | |
| Volume | 1040 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.450 Mg/m³ |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Part 2: Quantifying Protein-Ligand Interactions
Identifying the protein targets and quantifying the binding affinity of 6-phenoxy-7H-purine are essential steps in drug development. Purine analogs are well-known inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[2][3][12] Therefore, CDK2, a key member of this family, serves as a plausible and high-value target for initial binding studies.[13]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14][15] In a single experiment, ITC can determine the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[16] This complete thermodynamic profile provides deep insight into the forces driving the interaction.
Causality Behind Experimental Choices:
-
Why ITC? It is a label-free, in-solution technique that requires no modification or immobilization of the interactants, providing a true measure of the binding event in a system that more closely mimics physiological conditions.[16]
-
Concentration Rationale: The concentration of the macromolecule in the cell and the ligand in the syringe must be carefully chosen to ensure a measurable signal and a well-defined binding isotherm. A dimensionless parameter 'c' (c = n * [Macromolecule] * Kₐ) is used, with an optimal range typically between 10 and 500.
Experimental Protocol: ITC Measurement
-
Sample Preparation:
-
Express and purify the target protein (e.g., human CDK2).
-
Prepare a concentrated stock solution of 6-phenoxy-7H-purine in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.
-
Crucially, both the protein and the ligand solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution, which can obscure the binding signal.[16] Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Load the protein solution (e.g., 20 µM) into the sample cell (~300 µL).
-
Load the 6-phenoxy-7H-purine solution (e.g., 200 µM) into the injection syringe (~100 µL).[16]
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C) and stirring speed.
-
Perform a series of small, precisely controlled injections (e.g., 2 µL each) of the ligand into the protein solution.
-
The heat change after each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site model) to extract the thermodynamic parameters.
-
Workflow for Isothermal Titration Calorimetry
Caption: Workflow for a typical ITC experiment.
Table 2: Key Thermodynamic Parameters from ITC
| Parameter | Symbol | Significance |
| Dissociation Constant | K₋ | Measures the binding affinity; a lower K₋ value indicates stronger binding. |
| Stoichiometry | n | The molar ratio of ligand to protein in the formed complex. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals forces). |
| Entropy Change | ΔS | The change in disorder upon binding, reflecting changes in conformational freedom and solvent reorganization. |
| Gibbs Free Energy | ΔG | The overall energy of binding, calculated from ΔH and ΔS (ΔG = ΔH - TΔS). A negative value indicates a spontaneous interaction. |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[17][18] It provides not only the equilibrium binding affinity (K₋) but also the kinetic rate constants: the association rate (kₐ or kₒₙ) and the dissociation rate (k₋ or kₒff).[19] This kinetic information is invaluable for drug development, as the residence time of a drug on its target (related to kₒff) often correlates better with clinical efficacy than affinity alone.
Causality Behind Experimental Choices:
-
Why SPR? It excels at providing kinetic data, which is complementary to the thermodynamic data from ITC. It is also highly sensitive, making it suitable for screening and for studying interactions that may be too weak or too strong to characterize accurately by other methods.[17][20]
-
Immobilization Strategy: One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. For a protein target like CDK2, covalent amine coupling to a carboxymethylated dextran surface is a robust and common strategy. A reference channel is used to subtract non-specific binding and bulk refractive index effects.[19]
Experimental Protocol: SPR Kinetic Analysis
-
Surface Preparation (Immobilization):
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject the protein (CDK2) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration. The protein will be covalently coupled to the surface via its primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference surface is prepared similarly, often by performing the activation and deactivation steps without protein injection.
-
-
Binding Analysis:
-
Prepare a dilution series of the analyte (6-phenoxy-7H-purine) in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Association Phase: Inject each concentration of the analyte over the protein and reference surfaces at a constant flow rate for a defined period, allowing the binding interaction to occur.[19]
-
Dissociation Phase: Switch the flow back to running buffer only and monitor the dissociation of the analyte from the surface.[19]
-
-
Regeneration:
-
If the analyte does not fully dissociate, a regeneration step is required to remove any remaining bound molecule before the next injection. This typically involves a short pulse of a solution with low or high pH, or high salt concentration.[19]
-
-
Data Analysis:
-
The reference-subtracted sensorgrams (response units vs. time) are processed.
-
The association and dissociation curves are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the kinetic constants kₐ and k₋.
-
The equilibrium dissociation constant (K₋) is calculated from the ratio of the rate constants (K₋ = k₋/kₐ).
-
Workflow for Surface Plasmon Resonance
Caption: Workflow for a typical SPR experiment.
Table 3: Key Kinetic and Affinity Parameters from SPR
| Parameter | Symbol | Significance |
| Association Rate Constant | kₐ (or kₒₙ) | The rate at which the ligand-protein complex is formed (units: M⁻¹s⁻¹). |
| Dissociation Rate Constant | k₋ (or kₒff) | The rate at which the ligand-protein complex breaks apart (units: s⁻¹). A slower k₋ often indicates a longer drug residence time. |
| Equilibrium Dissociation Constant | K₋ | A measure of affinity, calculated from k₋/kₐ (units: M). Consistent with the K₋ value obtained from ITC. |
Conclusion
The successful development of a targeted therapeutic agent like 6-phenoxy-7H-purine is contingent upon a deep and multifaceted understanding of its molecular properties. The methodologies detailed in this guide—synthesis and crystallization, single-crystal X-ray diffraction, isothermal titration calorimetry, and surface plasmon resonance—represent a powerful, integrated workflow.
By first determining the definitive solid-state structure, researchers can visualize the precise conformation and electronic features of the molecule. This structural data, when combined with the rich thermodynamic and kinetic information from ITC and SPR, provides a complete picture of the binding event. It allows for the elucidation of a robust structure-activity relationship, enabling medicinal chemists to rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. This rigorous, data-driven approach is fundamental to navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of the purine scaffold.
References
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Saponaro, A., et al. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2956. Retrieved from [Link]
-
Toray Research Center. (n.d.). ITC measurements of biomolecular interactions. Retrieved from [Link]
-
Davis, B. G., & Vénien-Bryan, C. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 333(2), 263-271. Retrieved from [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Ciocan, M., et al. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
-
Universidade de Aveiro. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]
-
Aragen Bioscience. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]
-
Anderson, M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1876-1895. Retrieved from [Link]
-
Van Holde, K. E. (n.d.). Surface plasmon resonance. Retrieved from [Link]
-
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Wang, Z., et al. (2010). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B, 114(24), 8274-8281. Retrieved from [Link]
-
Humin, E., et al. (2015). Crystal structure of disodium 2-amino-6-oxo-6,7-dihydro-1H-purine-1,7-diide heptahydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), 416-419. Retrieved from [Link]
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
Li, D. D., et al. (2021). Selective inhibition of CDK4/6: a safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(8), 2215-2234. Retrieved from [Link]
-
Wang, Z., et al. (2010). Structural assignment of 6-oxy purine derivatives through computational modeling, synthesis, X-ray diffraction, and spectroscopic analysis. PubMed. Retrieved from [Link]
-
Scott, J. S., et al. (2025, August 20). Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Retrieved from [Link]
-
OA Monitor Ireland. (n.d.). CCDC 830063: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Wang, Y., & Liu, S. (2016). Crystal structure of 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1147-1149. Retrieved from [Link]
-
Asati, V., & Mahapatra, D. K. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry, 12(9), 1485-1501. Retrieved from [Link]
-
Leung, H. W., et al. (2024). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). Purine. National Center for Biotechnology Information. Retrieved from [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
Fassl, A., et al. (2020). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 10, 1007. Retrieved from [Link]
-
Wang, Y., & Liu, S. (2016). Crystal structure of 6,7-dihy-droxy-6,7-di-hydro-3H-imidazo[1,2-a]purin-9(5H)-one. PubMed. Retrieved from [Link]
Sources
- 1. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Structural assignment of 6-oxy purine derivatives through computational modeling, synthesis, X-ray diffraction, and spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. iucr.org [iucr.org]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. Crystal structure of 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biokeanos.com [biokeanos.com]
- 11. Crystal structure of 6,7-dihy-droxy-6,7-di-hydro-3H-imidazo[1,2-a]purin-9(5H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. toray-research.co.jp [toray-research.co.jp]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
